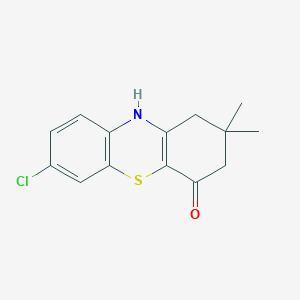
4-(Ethenyloxy)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethenyloxy)-1,1’-biphenyl is an organic compound that features a biphenyl structure with an ethenyloxy group attached to one of the phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethenyloxy)-1,1’-biphenyl typically involves the reaction of 4-hydroxy-1,1’-biphenyl with an appropriate vinyl ether. One common method is the Williamson ether synthesis, where 4-hydroxy-1,1’-biphenyl is reacted with vinyl bromide in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ethenyloxy linkage.
Industrial Production Methods
On an industrial scale, the production of 4-(Ethenyloxy)-1,1’-biphenyl may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
4-(Ethenyloxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The ethenyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the ethenyloxy group can be reduced to form the corresponding alkoxy derivative.
Substitution: The biphenyl rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly used.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkoxy derivatives.
Substitution: Nitro, sulfonyl, or halogenated biphenyl derivatives.
科学的研究の応用
4-(Ethenyloxy)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
作用機序
The mechanism by which 4-(Ethenyloxy)-1,1’-biphenyl exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
類似化合物との比較
4-(Ethenyloxy)-1,1’-biphenyl can be compared with other biphenyl derivatives, such as:
4-Hydroxy-1,1’-biphenyl: Lacks the ethenyloxy group, making it less reactive in certain chemical reactions.
4-Methoxy-1,1’-biphenyl: Contains a methoxy group instead of an ethenyloxy group, leading to different chemical and physical properties.
4-(Ethenyloxy)-2,2’-biphenyl: Similar structure but with the ethenyloxy group attached to a different position on the biphenyl rings, resulting in distinct reactivity and applications.
特性
CAS番号 |
4024-24-2 |
|---|---|
分子式 |
C14H12O |
分子量 |
196.24 g/mol |
IUPAC名 |
1-ethenoxy-4-phenylbenzene |
InChI |
InChI=1S/C14H12O/c1-2-15-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h2-11H,1H2 |
InChIキー |
MBIFYMVTNLSFRE-UHFFFAOYSA-N |
正規SMILES |
C=COC1=CC=C(C=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


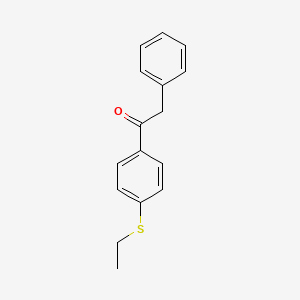
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide](/img/structure/B14149857.png)
![[2,2'-Bithiophene]-3,3'-dicarbaldehyde](/img/structure/B14149876.png)
![3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14149878.png)

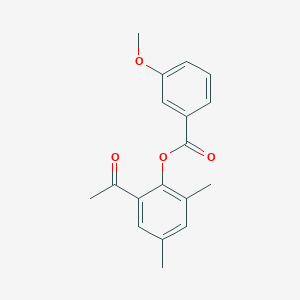
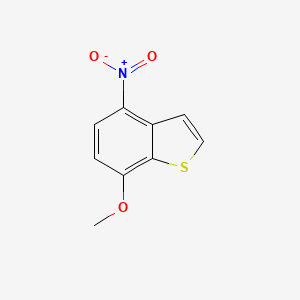
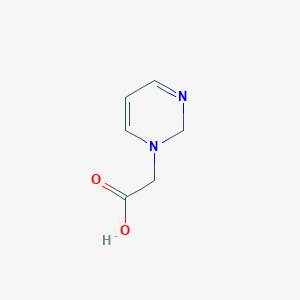
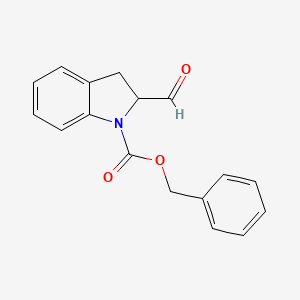
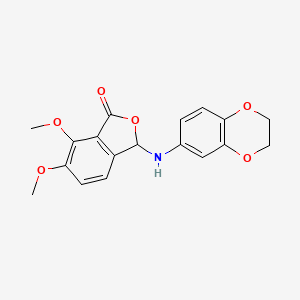
![3',6,6'-Tris(dimethylamino)spiro[2-benzofuran-3,9'-fluorene]-1-one](/img/structure/B14149913.png)
![6-(tert-Butyl)-2-(4-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14149917.png)
![(1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B14149924.png)
